molecular formula C11H15FN2 B6240579 2-(4-fluorophenyl)-1-methylpiperazine CAS No. 1018610-72-4

2-(4-fluorophenyl)-1-methylpiperazine

Cat. No.: B6240579
CAS No.: 1018610-72-4
M. Wt: 194.2
InChI Key:
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Description

2-(4-fluorophenyl)-1-methylpiperazine is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a piperazine ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-1-methylpiperazine typically involves the reaction of 4-fluoroaniline with 1-methylpiperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C). The reaction conditions often include heating the mixture to a temperature range of 80-100°C and maintaining it for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-1-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce reduced derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether under reflux conditions.

    Substitution: Sodium methoxide (NaOCH3) in methanol at elevated temperatures.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Reduced piperazine derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound has been investigated for its potential as a ligand in receptor binding studies, particularly in the context of neurotransmitter receptors.

    Medicine: It has shown promise as a precursor for the development of pharmaceutical agents, including potential treatments for neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-1-methylpiperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The fluorine atom on the phenyl ring enhances the compound’s binding affinity to these receptors, leading to modulation of their activity. This interaction can result in various physiological effects, depending on the specific receptor and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-1-methylpiperazine: Similar structure with a chlorine atom instead of fluorine.

    2-(4-bromophenyl)-1-methylpiperazine: Similar structure with a bromine atom instead of fluorine.

    2-(4-methylphenyl)-1-methylpiperazine: Similar structure with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-(4-fluorophenyl)-1-methylpiperazine imparts unique properties, such as increased lipophilicity and enhanced binding affinity to certain receptors. These characteristics make it a valuable compound for research and development in medicinal chemistry and pharmaceuticals.

Properties

CAS No.

1018610-72-4

Molecular Formula

C11H15FN2

Molecular Weight

194.2

Purity

95

Origin of Product

United States

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